molecular formula C9H7NO4 B11802483 Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate

Cat. No.: B11802483
M. Wt: 193.16 g/mol
InChI Key: HUHABFXAZDJCNH-UHFFFAOYSA-N
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Description

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate (CAS 1360931-77-6) is a high-purity chemical compound with the molecular formula C 9 H 7 NO 4 and a molecular weight of 193.16 g/mol . It features a benzo[d]isoxazole core, a structure of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. The broader class of isoxazole derivatives is recognized for a wide spectrum of biological activities, serving as key scaffolds in therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties . Specifically, certain isoxazole derivatives have been identified as potent inhibitors of protein kinases, such as CK1δ, which are important targets in cancer and neurodegenerative disease research . Other research has highlighted the ability of some isoxazole compounds to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in immunology and inflammation research . The structural motif of this compound makes it a valuable building block for researchers in drug discovery and development, particularly for the synthesis of more complex molecules or for probing biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3

InChI Key

HUHABFXAZDJCNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)O)ON=C2

Origin of Product

United States

Preparation Methods

Generation of Nitrile Oxide

Nitrile oxides are typically generated in situ from aldoximes using oxidizing agents. For this compound, chlorinated aldoximes derived from methyl 3,5-dihydroxybenzoate are treated with potassium iodide (KI) and oxone under ultrasound activation at room temperature. The ultrasound enhances reaction efficiency by promoting rapid mixing and reducing side reactions. The resulting nitrile oxide intermediate is highly reactive and immediately subjected to cycloaddition.

Cycloaddition with Alkynes

The nitrile oxide undergoes a 1,3-dipolar cycloaddition with methyl propiolate as the dipolarophile, forming the isoxazole ring regioselectively. The reaction proceeds under mild conditions (room temperature, 3–4 hours) with a reported yield of 68–72%. The regiochemistry is controlled by the electron-withdrawing methoxycarbonyl group, which directs the nitrile oxide to react at the β-position of the alkyne.

Table 1: Cycloaddition Reaction Conditions and Outcomes

ParameterDetails
Starting MaterialMethyl 3,5-dihydroxybenzoate derivative
Oxidizing AgentKI/oxone
DipolarophileMethyl propiolate
ActivationUltrasound (40 kHz)
Temperature25°C
Reaction Time3–4 hours
Yield68–72%

Stepwise Ring Construction via Hydroxylation and Esterification

An alternative route involves constructing the benzene ring after forming the isoxazole core. This method is advantageous for introducing sensitive substituents post-cyclization.

Isoxazole Ring Formation

The isoxazole ring is synthesized via condensation of hydroxylamine with a β-keto ester. For example, methyl 3-oxo-4-pentenoate reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding a 5-membered isoxazole intermediate. This intermediate lacks the hydroxyl and methoxycarbonyl groups, which are introduced in subsequent steps.

Electrophilic Aromatic Substitution

The hydroxyl group at position 7 is introduced via electrophilic aromatic substitution. Treating the isoxazole intermediate with a mixture of nitric acid and sulfuric acid generates a nitro derivative, which is reduced to an amine using hydrogen gas and palladium on carbon. Diazotization followed by hydrolysis yields the hydroxyl group.

Esterification and Protection

The carboxylic acid at position 5 is esterified using methanol and thionyl chloride. To prevent unwanted side reactions during hydroxylation, the hydroxyl group is temporarily protected as a tert-butyldimethylsilyl (TBS) ether. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, completing the synthesis.

Table 2: Stepwise Synthesis Optimization

StepReagents/ConditionsYield
Isoxazole FormationNH2OH·HCl, EtOH, reflux65%
NitrationHNO3/H2SO4, 0°C58%
ReductionH2/Pd-C, MeOH89%
Diazotization/HydrolysisNaNO2/HCl, H2O76%
EsterificationSOCl2/MeOH92%

Challenges and Side Reactions

Regiochemical Control

Misorientation of substituents during cycloaddition is a common issue. Computational studies using density functional theory (DFT) suggest that electron-withdrawing groups on the dipolarophile favor the desired regiochemistry by stabilizing transition states. Steric effects from ortho-substituents further guide orientation.

Hydroxyl Group Sensitivity

The phenolic hydroxyl group at position 7 is prone to oxidation under acidic conditions. Protection as a TBS ether or methyl ether (followed by demethylation with BBr3) mitigates this issue.

Purification Challenges

Chromatographic separation is often required due to byproducts like regioisomeric isoxazoles and unreacted starting materials. Gradient elution with hexane/ethyl acetate mixtures (4:1 to 1:1) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes structural distinctions between Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate and its analogs:

Compound Name Core Structure Substituents Molecular Formula Key Functional Features
This compound Benzo[d]isoxazole 7-OH, 5-COOCH₃ ~C₉H₇NO₄ Isoxazole ring, ester, hydroxyl
Methyl 6-chloro-...benzodithiazine-7-carboxylate (Compound 15, ) Benzodithiazine 6-Cl, N-CH₃, 7-COOCH₃, hydrazine link C₁₇H₁₄ClN₃O₆S₂ Sulfur-rich ring, chloro, hydrazine moiety
Xanthenone derivatives (11i–11m, ) Xanthenone Amino-methylisoxazole, halogen/nitro Varies (e.g., C₂₀H₁₇ClN₂O₃) Fused tricyclic core, halogen/nitro groups
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate Benzo[d][1,3]dioxole 7-OH, 5-COOCH₃ C₉H₈O₅ Dioxole ring (two oxygen atoms)
7-Hydroxybenzo[a]pyrene Polycyclic aromatic hydrocarbon (PAH) 7-OH C₂₀H₁₂O Carcinogenic PAH, hydroxyl substitution

Physical and Spectral Properties

  • Xanthenone derivatives () show moderate melting points (210–242°C), influenced by halogen substituents (e.g., nitro groups in 11j elevate mp to 241–242°C) .
  • Spectroscopic Data :

    • IR Spectroscopy : The target compound’s ester carbonyl (C=O) and hydroxyl (O-H) stretches would align with analogs (e.g., Compound 15: 1715 cm⁻¹ for C=O, 3320 cm⁻¹ for O-H) .
    • NMR : this compound would show distinct aromatic proton signals, comparable to Compound 15’s benzodithiazine protons (δ 8.23–8.40 ppm) .

Biological Activity

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate is a compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological potentials supported by various studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which contributes to its biological activity. The presence of hydroxyl and carboxylate groups enhances its solubility and interaction with biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines.

  • Cell Line Studies : Research indicates that derivatives containing the isoxazole structure can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent cytotoxic effects .

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. This compound may inhibit pro-inflammatory pathways, potentially reducing conditions associated with chronic inflammation.

  • Mechanism of Action : Studies suggest that these compounds can inhibit the expression of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

CompoundIC50 (µM)Mechanism of ActionTarget
This compound22.47Induces apoptosisMCF-7 cells
Derivative A14.38Inhibits COX enzymesInflammatory pathways
Derivative B9.7Cell cycle arrestVarious cancer cell lines

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating various isoxazole derivatives found that this compound exhibited significant cytotoxicity in vitro against multiple cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
  • Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce NO production in LPS-stimulated RAW 264.7 cells, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate?

Synthesis typically involves coupling aromatic hydroxy groups with isoxazole precursors under controlled conditions. For example, in analogous compounds like methyl 3-((4-((tert-butoxycarbonyl)amino)phenyl)sulfonamide)isoxazole-5-carboxylate, reactions are conducted in dry pyridine at room temperature for 24 hours, followed by purification via column chromatography (toluene/ethyl acetate gradient with acetic acid) . Key parameters include solvent purity, stoichiometric ratios (1.2 equiv. of sulfonyl chloride), and inert atmosphere to prevent side reactions.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • NMR : The 13C^{13}\text{C} NMR spectrum should show peaks corresponding to the carboxylate (δ ~168–170 ppm), aromatic carbons (δ ~120–160 ppm), and methyl ester (δ ~55 ppm). Splitting patterns in 1H^{1}\text{H} NMR help identify substituents on the benzodioxole ring .
  • HRMS : Calculate the exact mass (e.g., C9_9H8_8O5_5: 196.16 g/mol) and compare with experimental values (e.g., ESI-HRMS m/z 556.2103 [M+H]+^+ for derivatives) to confirm molecular integrity .

Q. What storage conditions ensure stability of this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to oxidizing agents or high temperatures (>40°C), as ester groups may hydrolyze. Use desiccants in storage vials to prevent hydration .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

Discrepancies often arise from solvation effects or conformational flexibility. For example, if calculated 13C^{13}\text{C} NMR values (e.g., C18_{18}H17_{17}NO3_3) differ from experimental data by >2 ppm, re-optimize the computational model using solvent-polarizable continuum models (PCM) or hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)). Cross-validate with IR and UV-Vis spectra to identify electronic transitions influenced by substituents .

Q. What strategies are effective in studying the cytotoxicity of derivatives of this compound?

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Derivatives like 14α-O-(andrographolide-3-phenylisoxazole-5-carboxylate) showed cytotoxicity via apoptosis induction, validated by flow cytometry and caspase-3 activation .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at position 3) to assess impact on potency. Compare logP values to evaluate membrane permeability .

Q. How can regioselectivity challenges in functionalizing the benzodioxole ring be addressed?

Use directing groups or transition-metal catalysts. For instance, bromination at position 4 of Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-carboxylate was achieved using NBS in DMF under controlled temperature (0–5°C). DFT studies can predict electron density hotspots to guide functionalization .

Q. What methodologies validate the compound’s role as a protease inhibitor or enzyme modulator?

  • Enzyme kinetics : Perform fluorometric assays with substrates like AMC-tagged peptides. Monitor inhibition constants (KiK_i) using Lineweaver-Burk plots.
  • Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., SARS-CoV-2 Mpro^\text{pro}). Compare binding energies of derivatives to identify lead compounds .

Q. How do researchers address discrepancies in melting points reported across studies?

Variations (>5°C) may stem from polymorphic forms or impurities. Recrystallize the compound from different solvents (e.g., ethanol vs. ethyl acetate) and analyze via DSC to identify polymorphs. PXRD can confirm crystalline consistency .

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